Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula and a CAS number of 1185153-80-3. It is classified as an organic compound and is recognized for its potential applications in biochemical research, particularly in the field of proteomics. The compound features a piperidine ring, which is often associated with pharmacological activity.
This compound is primarily sourced from chemical suppliers such as VWR and Santa Cruz Biotechnology. It falls under the category of benzene and substituted derivatives, which are aromatic compounds that contain a benzene ring structure. The specific classification includes:
The synthesis of methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride typically involves multi-step organic reactions, including:
The exact conditions, such as temperature, solvent choice, and reaction time, can vary based on specific protocols used in laboratories.
The molecular structure of methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride can be depicted as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry techniques or X-ray crystallography if available.
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride may participate in various chemical reactions, including:
These reactions are significant for its potential applications in drug development and synthesis.
These interactions may lead to various pharmacological effects, including analgesic or anxiolytic properties, depending on the specific biological context.
Relevant data regarding its stability under different conditions (e.g., pH variations, temperature) should be assessed for practical applications.
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride has several potential applications in scientific research:
The synthesis of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride hinges on two primary strategies for constructing its piperidine-phenyl ether linkage. The reductive amination route (Pathway A) begins with N-Boc-piperidin-4-one and 4-hydroxyphenylacetic acid derivatives. After Boc deprotection, the piperidine nitrogen is alkylated with methyl 2-(4-hydroxyphenyl)acetate using Mitsunobu conditions (diisopropyl azodicarboxylate/triphenylphosphine) or Williamson ether synthesis (bromo/chloromethyl intermediates) [5] [10]. This method yields the free base, which is subsequently converted to the hydrochloride salt via HCl/dioxane treatment [4].
Alternatively, the O-alkylation-first approach (Pathway B) involves direct etherification between methyl 2-(4-hydroxyphenyl)acetate and 4-(chloromethyl)piperidine hydrochloride. This single-step reaction employs potassium carbonate as a base in acetone or dimethylformamide (DMF) at 60–80°C, achieving moderate yields (65–75%) [5] [6]. Pathway B bypasses protecting groups but requires rigorous purification to eliminate residual piperidine salts [10].
Table 1: Comparison of Synthetic Pathways
Pathway | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Reductive Amination | N-Boc-piperidinone, DIAD, PPh₃ | 70–85 | High stereoselectivity |
Direct O-Alkylation | 4-(Chloromethyl)piperidine HCl, K₂CO₃ | 65–75 | Fewer steps, no deprotection needed |
Isomeric purity is critical: The 4-piperidinylmethoxy regioisomer (CAS 245057-68-5) must be distinguished from the 3-piperidinylmethoxy analogue (CAS 946787-47-9) via analytical methods like NMR or HPLC [4] [5].
While cyclopropanation is not directly employed in synthesizing this specific compound, patents detail its utility for piperidine ring rigidification in analogous scaffolds. For instance, [10] discloses cyclopropane-fused piperidines to constrain conformational mobility, enhancing binding affinity in target molecules. These strategies use diiodomethane/zinc-copper couple or rhodium-catalyzed diazo insertion to form cyclopropane rings on piperidine alkenes. However, such methods introduce steric bulk incompatible with the linear methoxy linker required for Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate [10].
Etherification catalysis significantly enhances yield in Pathway B. Phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) or triethanolamine facilitate the reaction between piperidinyl chlorides and phenolic acetates in biphasic systems (toluene/water), improving yields to >85% [10]. For esterification, Steglich conditions (DCC/DMAP) convert 2-[4-(4-piperidinylmethoxy)phenyl]acetic acid to its methyl ester, though industrial processes prefer acid-catalyzed Fischer esterification (HCl/methanol reflux) for cost efficiency [7]. Hydrogenation catalysts (Pd/C, H₂) are also employed to reduce nitro intermediates during phenylacetate synthesis prior to ether coupling [7].
Table 2: Catalytic Methods in Key Bond Formation
Reaction Type | Catalyst/System | Conditions | Efficiency Gain |
---|---|---|---|
Etherification | TEBAC | Toluene/H₂O, 70°C | +20–25% yield |
Esterification | DCC/DMAP | CH₂Cl₂, rt | >95% conversion |
Reduction | 10% Pd/C, H₂ | EtOH, 50 psi | 99% deprotection |
Lewis acids are pivotal for regioselective electrophilic substitutions on the phenyl ring before piperidine coupling. Aluminum chloride (AlCl₃) directs ortho-acylation in Friedel-Crafts reactions when synthesizing methyl 4-hydroxyphenylacetate precursors [3]. For asymmetric piperidine functionalization, zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) catalyze enantioselective alkylations of N-acylpiperidines via chiral enolates, though this is less relevant for the target compound’s symmetric 4-position [10]. Patent WO2014188453A2 notes that Lewis acids like boron trifluoride (BF₃) can epimerize chiral centers during ester hydrolysis, necessitating strict temperature control (<0°C) [3].
Solvent polarity dramatically impacts etherification and salt formation:
Optimized conditions for the title compound use DMF/water (4:1) with K₂CO₃ for etherification (yield: 82%), followed by HCl salt precipitation in isopropanol/diethyl ether [4] [7].
The hydrochloride salt’s hygroscopicity demands specialized purification:
Table 3: Purification Methods for Hydrochloride Salt
Step | Technique | Conditions | Purity Outcome |
---|---|---|---|
Free Base Purification | Column Chromatography | EtOAc/Hexane (3:7) → CH₂Cl₂/MeOH (9:1) | >98% |
Salt Formation | Anti-solvent Crystallization | IPA + Et₂O (1:5), 0°C | 99.5% (by HPLC) |
Storage | Cold-chain | 2–8°C, desiccated | Prevents hydration |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9